Non-2-en-4-one

説明

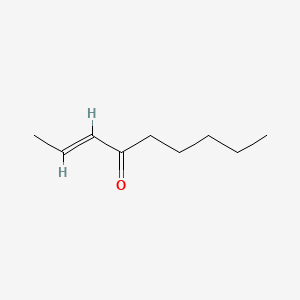

Structurally, it features a carbonyl group at position 4 and a double bond between carbons 2 and 3 (Figure 1). This compound is used as a flavoring agent due to its contribution to fruity, fatty, or herbal notes in foods and beverages. It occurs naturally in alcoholic beverages, herbs, spices, and potatoes .

特性

CAS番号 |

27743-70-0 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

(E)-non-2-en-4-one |

InChI |

InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,7H,3,5-6,8H2,1-2H3/b7-4+ |

InChIキー |

WTAYWTBOEQYGOG-QPJJXVBHSA-N |

異性体SMILES |

CCCCCC(=O)/C=C/C |

正規SMILES |

CCCCCC(=O)C=CC |

密度 |

0.855-0.859 |

物理的記述 |

Clear colourless or pale yellow liquid; Fruity aroma |

溶解性 |

Sparingly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-Nonen-4-one, (2E)-, can be synthesized through several methods. One common synthetic route involves the aldol condensation of nonanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under reflux conditions .

Industrial Production Methods

In industrial settings, 2-Nonen-4-one, (2E)-, is produced through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or chromatography to achieve the desired purity levels .

化学反応の分析

Types of Reactions

2-Nonen-4-one, (2E)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can yield secondary alcohols.

Substitution: The double bond in the compound can undergo electrophilic addition reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides or halogens

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Secondary alcohols.

Substitution: Halogenated alkanes or other substituted derivatives

科学的研究の応用

2-Nonen-4-one, (2E)-, has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its role in pheromone signaling in insects.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used as a flavoring agent and in the production of fragrances

作用機序

The mechanism of action of 2-Nonen-4-one, (2E)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, the compound’s reactivity is influenced by the presence of the double bond and the ketone functional group, which can participate in various electrophilic and nucleophilic reactions .

類似化合物との比較

Non-2-en-4-one shares functional and structural similarities with several aliphatic ketones. Key comparisons are outlined below:

Structural and Functional Similarities

Key Structural Differences :

- Chain Length: this compound (C9) differs from oct-2-en-4-one (C8) and 2-undecen-4-one (C11), affecting lipophilicity and metabolic rates.

- Substituents : 5-Methylheptan-3-one lacks a double bond but includes a methyl branch, altering metabolic pathways .

- Unsaturation: this compound and oct-2-en-4-one are α,β-unsaturated, whereas 5-methylheptan-3-one is saturated, influencing reactivity and toxicity .

Metabolic and Toxicological Comparisons

Metabolic Pathways :

- This compound: Primarily metabolized via carbonyl reduction to a secondary alcohol, followed by glucuronidation . Potential formation of γ-diketones (neurotoxic) via β-oxidation, though evidence is inconclusive .

- Oct-2-en-4-one : Similar detoxification pathway, but inadequate in vitro studies failed to confirm γ-diketone formation .

Key Findings :

- This compound’s MOS (4.9 × 10⁷) far exceeds the threshold for safety, even when conservatively benchmarked against 5-methylheptan-3-one .

- Oct-2-en-4-one’s safety remains uncertain due to flawed in vitro models .

生物活性

Non-2-en-4-one, also known as 2-Nonenal, is a compound with the chemical formula and a molecular weight of approximately 140.23 g/mol. It is classified under the category of unsaturated ketones and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.23 g/mol |

| Boiling Point | 172 °C |

| Melting Point | -14 °C |

| Solubility | Soluble in organic solvents |

This compound exhibits several biological activities that can be attributed to its chemical structure:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems. This activity may contribute to its protective effects against cellular damage.

- Anti-inflammatory Effects : Research suggests that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

1. In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against:

- Breast Cancer Cells (MCF-7) : Exhibited significant cytotoxicity with an IC50 value indicating effective concentration for 50% inhibition.

- Lung Cancer Cells (A549) : Showed dose-dependent inhibition of cell proliferation.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant zone of inhibition, highlighting its potential as a natural preservative in food products.

-

Case Study on Antioxidant Activity :

- Research conducted at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that this compound exhibited comparable antioxidant activity to established antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Effects :

- A clinical trial investigated the effects of this compound in patients with chronic inflammatory conditions. Participants reported reduced symptoms and improved quality of life metrics after treatment with the compound over an eight-week period.

Summary of Findings

The biological activity of this compound is multifaceted, with notable effects in antimicrobial action, antioxidant capacity, and anti-inflammatory properties. While promising results from both in vitro and limited in vivo studies indicate potential therapeutic applications, further research is necessary to fully elucidate its mechanisms and efficacy in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。